

2-Bromoethyl acrylate reactivity and stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromoethyl acrylate

Cat. No.: B1265556

[Get Quote](#)

An In-depth Technical Guide to the Reactivity and Stability of **2-Bromoethyl Acrylate**

Introduction

2-Bromoethyl acrylate (BEA) is a bifunctional monomer possessing both a reactive acrylate group and a primary alkyl bromide. Its chemical structure, featuring both an electrophilic Michael acceptor and a site for nucleophilic substitution, makes it a highly versatile building block in polymer chemistry, materials science, and for the synthesis of functionalized molecules in drug development. This guide provides a comprehensive overview of the reactivity, stability, and handling of **2-Bromoethyl acrylate** for researchers, scientists, and drug development professionals.

Physicochemical Properties

2-Bromoethyl acrylate is a colorless to pale yellow liquid with a distinct odor.^[1] It is characterized by its limited solubility in water but good solubility in organic solvents such as ethanol and acetone.^{[1][2][3]} Key physical and chemical properties are summarized below.

Property	Value	Reference
Molecular Formula	C ₅ H ₇ BrO ₂	[1][2]
Molecular Weight	179.01 g/mol	[2][4]
Appearance	Colorless to pale yellow liquid	[1][2][5]
Boiling Point	155-158 °C (311-316 °F) at 760 mmHg	[2][6]
Density	1.4581 g/mL at 25 °C	[2][6]
CAS Number	4823-47-6	[1][5]
Water Solubility	Insoluble / less than 1 mg/mL	[2][3][6]
Storage Temperature	Refrigerated (2-8 °C) or -20 °C	[4][6]

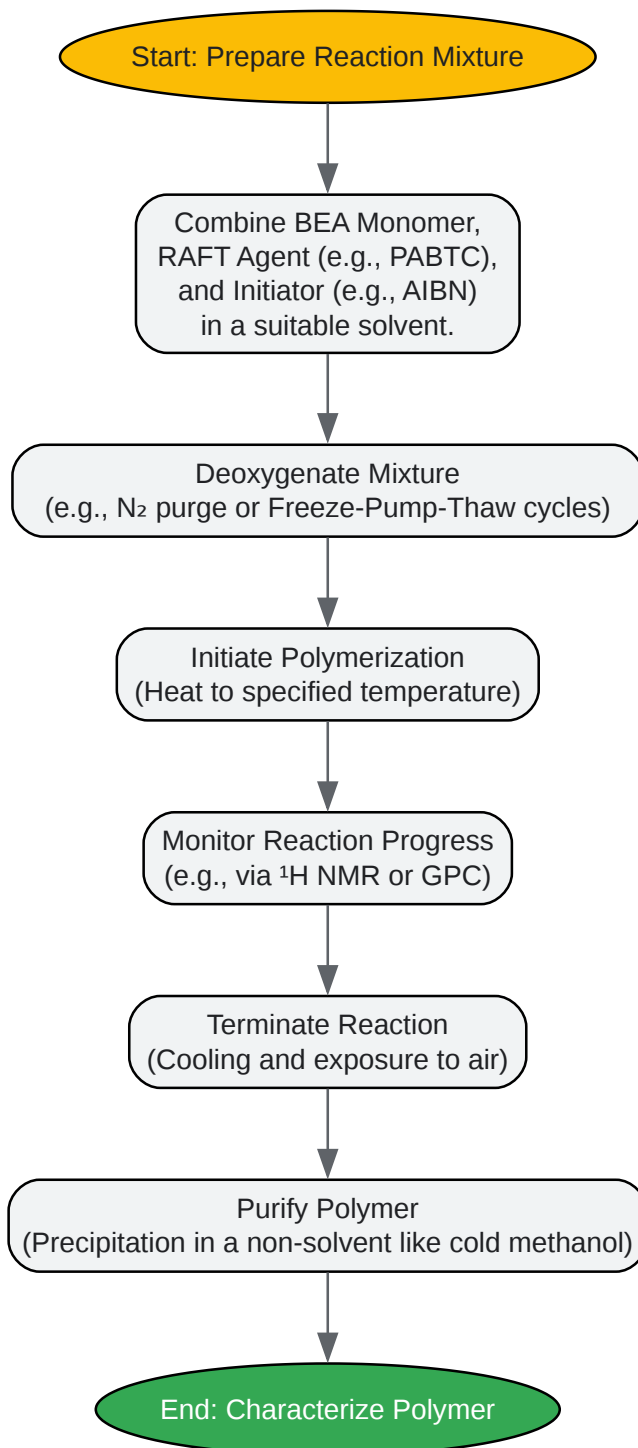
Core Reactivity

The unique reactivity of **2-Bromoethyl acrylate** stems from its two distinct functional groups: the acrylate double bond and the bromoethyl ester group. This allows for orthogonal reactions, where one group can be reacted selectively while the other remains available for subsequent transformations.

Caption: Primary reactive sites of the **2-Bromoethyl acrylate** molecule.

Radical Polymerization

As an acrylate monomer, BEA readily undergoes radical polymerization to form poly(**2-bromoethyl acrylate**).^[1] This polymer is a valuable precursor for creating functional materials via post-polymerization modification.^[7] Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, can be employed to precisely control the molecular weight and architecture of the resulting polymers.^[7]



[Click to download full resolution via product page](#)

Caption: General workflow for RAFT polymerization of **2-Bromoethyl acrylate**.

Experimental Protocol 1: Representative RAFT Polymerization of BEA

This protocol is a generalized procedure based on methodologies for controlled radical polymerization.^[7]

- **Materials:** **2-Bromoethyl acrylate** (BEA), RAFT agent (e.g., 2-(((Butylthio)carbonothioyl)thio)propanoic acid - PABTC), radical initiator (e.g., Azobisisobutyronitrile - AIBN), and an appropriate solvent (e.g., dioxane or DMF).
- **Procedure:** a. In a Schlenk flask, dissolve BEA monomer, PABTC, and AIBN in the solvent at the desired molar ratios. A typical ratio might be [BEA]:[PABTC]:[AIBN] = 100:1:0.2. b. Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen. c. Backfill the flask with an inert gas (e.g., nitrogen or argon). d. Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) to initiate polymerization. e. Allow the reaction to proceed for a predetermined time (e.g., 4-24 hours), periodically taking aliquots to monitor conversion via ¹H NMR spectroscopy. f. Terminate the polymerization by cooling the flask in an ice bath and exposing the mixture to air. g. Precipitate the resulting polymer by adding the reaction mixture dropwise into a large volume of a cold non-solvent (e.g., methanol or cold diethyl ether). h. Isolate the polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum to a constant weight. i. Characterize the polymer for molecular weight and dispersity using Gel Permeation Chromatography (GPC).

Nucleophilic Substitution

The primary alkyl bromide in BEA is an excellent electrophile for S_N2 reactions. This functionality is often exploited in post-polymerization modification, where the bromine atoms on a poly(BEA) backbone are substituted by various nucleophiles.^[7] This strategy allows for the facile synthesis of a wide array of functional polymers, such as polycations (using amines), polythioethers (using thiols), or glycopolymers, under mild conditions.^[7]

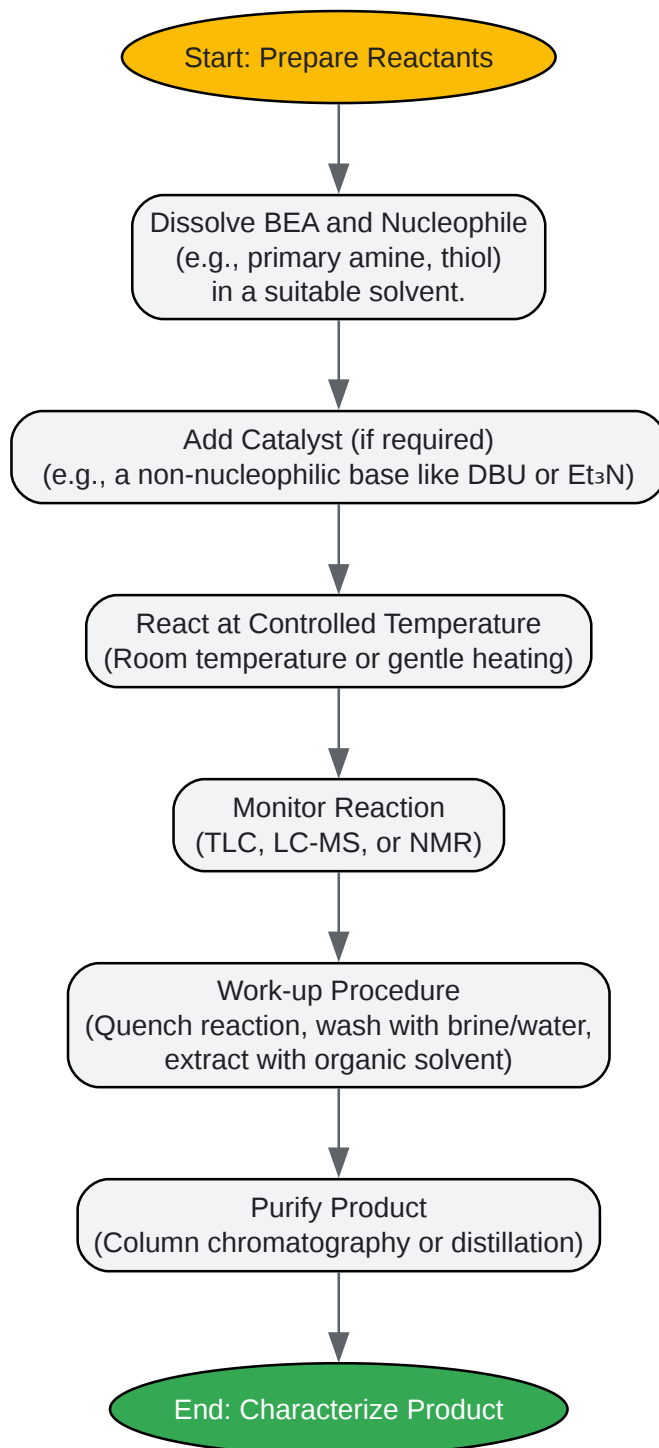
Experimental Protocol 2: General Procedure for Nucleophilic Substitution on Poly(BEA)

This protocol is adapted from descriptions of post-polymerization modification.^[7]

- Materials: Poly(**2-bromoethyl acrylate**) (pBEA), a nucleophile (e.g., trimethylamine, sodium thiomethoxide, or a functional thiol), and a polar aprotic solvent (e.g., DMF or THF).
- Procedure: a. Dissolve the pBEA polymer in the chosen solvent in a round-bottom flask. b. Add an excess of the nucleophile (typically 2-5 molar equivalents per bromine unit) to the solution. c. Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 12-48 hours. d. Monitor the reaction for the disappearance of the alkyl bromide signal and the appearance of the new functional group signal using ^1H NMR spectroscopy. e. Upon completion, precipitate the modified polymer in a suitable non-solvent (e.g., water, methanol, or hexane, depending on the final polymer's solubility). f. Purify the polymer by repeated dissolution and precipitation or by dialysis to remove excess nucleophile and salt byproducts. g. Dry the final functionalized polymer under vacuum.

Michael Addition

The electron-deficient double bond of the acrylate group serves as a Michael acceptor, readily reacting with soft nucleophiles in a conjugate addition.^[8] This reaction is highly efficient for forming carbon-sulfur (thio-Michael) or carbon-nitrogen (aza-Michael) bonds.^{[9][10]} The reaction rate is sensitive to factors such as pH and steric hindrance.^[9] To prevent undesired secondary additions when using primary amines, a large excess of the amine is often employed.^[11]



[Click to download full resolution via product page](#)

Caption: Experimental workflow for a typical Michael addition reaction with BEA.

Experimental Protocol 3: General Procedure for Aza-Michael Addition to BEA

This protocol is a generalized procedure for reacting amines with acrylates.^{[10][11][12]}

- Materials: **2-Bromoethyl acrylate** (BEA), a primary or secondary amine (e.g., benzylamine), and an optional solvent (the reaction can sometimes be run neat).
- Procedure: a. In a round-bottom flask, combine the amine and the solvent (if used). To favor mono-addition with primary amines, use a large molar excess of the amine (e.g., 5-10 equivalents). b. Cool the mixture in an ice bath. c. Add **2-Bromoethyl acrylate** dropwise to the stirred amine solution. The reaction is often exothermic. d. After the addition is complete, allow the mixture to warm to room temperature and stir for 2-24 hours. e. Monitor the consumption of BEA using Thin Layer Chromatography (TLC) or ¹H NMR. f. Once the reaction is complete, remove the excess amine and solvent under reduced pressure. g. If necessary, purify the resulting β -amino ester product by column chromatography on silica gel or by vacuum distillation.

Stability and Degradation

While versatile, **2-Bromoethyl acrylate** is a reactive molecule that requires careful handling and storage to prevent unwanted reactions, primarily spontaneous polymerization.

Factors Affecting Stability

BEA is sensitive to both heat and light, which can initiate radical polymerization.^{[3][13]} The presence of radical initiators (including peroxides and other impurities) can also lead to rapid and potentially hazardous polymerization.^[3] To ensure stability during storage and transport, BEA is typically supplied with a radical inhibitor, such as 4-methoxyphenol (MEHQ).^{[1][4][14]}

Caption: Key factors influencing the stability of **2-Bromoethyl acrylate**.

Recommended Storage and Handling

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from light.^[15] Refrigeration is strongly recommended.^[6] For long-term storage, temperatures of -20°C under an inert nitrogen atmosphere are ideal.^[4]

- Handling: Handle in a well-ventilated area or under a fume hood.[\[15\]](#) Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[\[15\]](#)[\[16\]](#) Avoid contact with skin and eyes, and avoid inhaling vapors.[\[15\]](#)
- Incompatibilities: Keep away from strong oxidizing agents, acids, bases, alkali metals, and radical initiators.[\[3\]](#)[\[6\]](#)

Parameter	Condition/Agent	Result	Reference
Stability	Heat, Light	Can initiate hazardous polymerization	[3] [13]
Stabilizers (e.g., MEHQ)	Inhibits premature polymerization	[1] [4] [14]	
Incompatibility	Strong Oxidizing Acids	Vigorous, exothermic reaction	[6]
Caustic Solutions	Generates heat	[6]	
Alkali Metals, Hydrides	Generates flammable hydrogen gas	[6]	
Polymerizing Agents, Peroxides	May cause hazardous polymerization	[3]	

Degradation Pathways

- Hydrolysis: As an ester, BEA is susceptible to hydrolysis, particularly under basic conditions, to yield acrylic acid and 2-bromoethanol.[\[17\]](#)
- Thermal Decomposition: If exposed to fire or high heat, BEA can decompose to produce toxic and irritating fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr).[\[16\]](#)[\[18\]](#)[\[19\]](#)

Safety and Toxicology

2-Bromoethyl acrylate is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[\[15\]](#)[\[16\]](#) Acute or chronic

exposure may be irritating to tissues.[2][3] All handling should be performed with appropriate engineering controls and PPE. For comprehensive safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[15][16]

Conclusion

2-Bromoethyl acrylate is a highly functional and reactive monomer with significant applications in polymer and materials science. Its dual reactivity allows for a wide range of chemical transformations, including polymerization, nucleophilic substitution, and Michael addition. However, this high reactivity also necessitates careful handling and storage under controlled conditions—inhibited, refrigerated, and away from light and incompatible materials—to ensure its stability and prevent hazardous spontaneous polymerization. By understanding and controlling its reactivity and stability, researchers can effectively harness the potential of this versatile chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 4823-47-6: 2-Bromoethyl acrylate | CymitQuimica [cymitquimica.com]
- 2. 2-Bromoethyl acrylate | C5H7BrO2 | CID 20963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromoethyl acrylate | 4823-47-6 [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. Page loading... [guidechem.com]
- 6. 2-BROMOETHYL ACRYLATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Michael-type addition reactions in NIPAAm-cysteamine copolymers follow second order rate laws with steric hindrance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. US3963771A - Amine acrylate addition reaction products - Google Patents [patents.google.com]
- 13. US3816267A - Inhibition of acrylate polymerization - Google Patents [patents.google.com]
- 14. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. chemicalbook.com [chemicalbook.com]
- 16. fishersci.com [fishersci.com]
- 17. Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fishersci.com [fishersci.com]
- 19. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
- To cite this document: BenchChem. [2-Bromoethyl acrylate reactivity and stability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1265556#2-bromoethyl-acrylate-reactivity-and-stability]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com